6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
Description
6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with ethoxy, tosyl, and piperazinyl groups, which contribute to its distinctive properties.
Properties
IUPAC Name |
6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-3-35-21-10-13-25-23(18-21)28(27(19-30-25)36(33,34)22-11-8-20(2)9-12-22)32-16-14-31(15-17-32)26-7-5-4-6-24(26)29/h4-13,18-19H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARTIYEGNEFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and tosyl groups. The final step involves the attachment of the piperazinyl group substituted with a 2-fluorophenyl moiety. Common reagents used in these reactions include ethyl iodide, tosyl chloride, and 2-fluorophenylpiperazine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and reactors to maintain precise control over reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction’s efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
Biological Activities
Research has demonstrated that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of multiple bacterial strains and fungi. The following table summarizes some of the key findings regarding its antimicrobial activity:
Case Studies
Several case studies have explored the applications of this compound in greater detail:
- Antimicrobial Efficacy : A study published in RSC Advances found that derivatives similar to this compound exhibited potent antibacterial activity against strains like Mycobacterium smegmatis, suggesting potential use in treating tuberculosis-related infections .
- Pharmacokinetics and Toxicology : Research has also focused on the pharmacokinetic profiles of this compound, assessing absorption, distribution, metabolism, and excretion (ADME) properties in animal models. These studies are crucial for understanding therapeutic windows and potential side effects .
- Clinical Trials : Early-stage clinical trials have indicated promising results for this compound in treating resistant bacterial infections, although further studies are needed to establish efficacy and safety in humans .
Mechanism of Action
The mechanism of action of 6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-4-(4-(2-chlorophenyl)piperazin-1-yl)-3-tosylquinoline
- 6-Ethoxy-4-(4-(2-bromophenyl)piperazin-1-yl)-3-tosylquinoline
- 6-Ethoxy-4-(4-(2-methylphenyl)piperazin-1-yl)-3-tosylquinoline
Uniqueness
Compared to similar compounds, 6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline stands out due to the presence of the 2-fluorophenyl group. This fluorine substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- Quinoline core : A bicyclic aromatic compound that serves as the backbone.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological properties.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Methylbenzenesulfonyl group : Potentially increases solubility and stability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine group is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that similar quinoline derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
- Antitumor Effects : Compounds with a similar structure have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline core and substituents significantly affect biological activity:
- Piperazine Substituents : Variants of the piperazine ring can enhance selectivity for certain receptors. For instance, the introduction of fluorine in the phenyl ring has been associated with increased potency against specific targets.
- Sulfonyl Group Variations : Altering the sulfonyl substituent can modulate solubility and bioavailability, impacting overall efficacy.
Biological Activity Data
A summary of key findings from various studies is presented in the table below:
Case Studies
- Anticancer Activity : In a study involving ovarian cancer models, this compound was tested for its ability to induce apoptosis in cancer cells. The results indicated a dose-dependent increase in apoptotic markers, highlighting its potential as a therapeutic agent in oncology.
- Neuropharmacological Effects : Another study investigated the compound's effects on serotonin receptors, revealing that it acted as a partial agonist at 5-HT_1A receptors. This activity suggests possible applications in treating mood disorders.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including the introduction of the piperazine ring, sulfonyl group functionalization, and quinoline core assembly. Key steps include coupling reactions (e.g., nucleophilic substitution for piperazine attachment) and sulfonylation under anhydrous conditions. Reaction parameters such as temperature (80–120°C), solvent choice (e.g., DCM or DMF), and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield and purity. Techniques like continuous flow reactors can minimize by-products and improve scalability . Post-synthesis, purification via column chromatography or recrystallization is critical.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., ethoxy, fluorophenyl, and tosyl groups). For example, the ethyl group’s triplet-quartet splitting in H NMR confirms ethoxy attachment .
- X-ray Crystallography : Resolves spatial configuration, particularly piperazine ring conformation and sulfonyl group orientation. Monoclinic crystal systems are common for similar quinoline derivatives, with lattice parameters aiding in polymorphism studies .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, especially for distinguishing isotopic patterns of fluorine and sulfur .
Advanced Research Questions
Q. How does the electronic nature of the 2-fluorophenyl substituent influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent piperazine nitrogen, affecting hydrogen-bonding capacity with targets like serotonin or dopamine receptors. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict binding affinities. Experimental validation via receptor-binding assays (e.g., radioligand displacement) quantifies these interactions .
Q. What strategies are recommended for functionalizing the piperazine ring to enhance bioactivity while maintaining metabolic stability?
- Methodological Answer :
- N-Alkylation/Acylation : Introducing acetyl or propionyl groups at the piperazine nitrogen improves lipophilicity and blood-brain barrier penetration. Reaction conditions (e.g., acyl chloride in THF) must avoid over-substitution .
- Steric Shielding : Bulky substituents (e.g., trifluoromethyl) on the piperazine ring can reduce first-pass metabolism. In vitro microsomal stability assays (e.g., liver S9 fractions) assess metabolic resistance .
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity.
- Orthogonal Bioassays : Compare results across multiple models (e.g., cell-free enzymatic vs. cell-based assays) to isolate target-specific effects .
- Purity Verification : Use HPLC-DAD (diode array detection) to confirm ≥95% purity, as impurities (e.g., unreacted starting materials) may skew activity .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to aggregate data from disparate studies, adjusting for variables like cell line heterogeneity .
Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., 5-HT). Focus on piperazine-sulfonyl pharmacophore alignment .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor complexes over 100+ ns to assess stability (e.g., RMSD < 2 Å) .
- QSAR Modeling : Train models on analogs with known IC values to predict activity cliffs and guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
